Leucyl-aspartyl-valine

Description

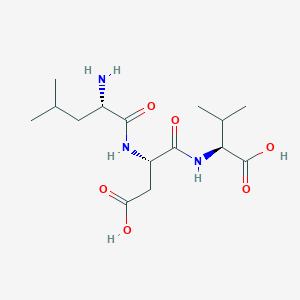

Structure

2D Structure

3D Structure

Properties

CAS No. |

125850-12-6 |

|---|---|

Molecular Formula |

C15H27N3O6 |

Molecular Weight |

345.39 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C15H27N3O6/c1-7(2)5-9(16)13(21)17-10(6-11(19)20)14(22)18-12(8(3)4)15(23)24/h7-10,12H,5-6,16H2,1-4H3,(H,17,21)(H,18,22)(H,19,20)(H,23,24)/t9-,10-,12-/m0/s1 |

InChI Key |

QCSFMCFHVGTLFF-NHCYSSNCSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)N |

Other CAS No. |

125850-12-6 |

sequence |

LDV |

Synonyms |

Leu-Asp-Val leucyl-aspartyl-valine |

Origin of Product |

United States |

Advanced Chemical Synthesis and Engineered Analogues of Leucyl Aspartyl Valine

Methodologies for Solid-Phase Peptide Synthesis (SPPS) of LDV

Selection and Optimization of Resin Supports and Protecting Group Strategies

The success of SPPS is highly dependent on the choice of resin and the protecting group strategy, particularly for a sequence containing aspartic acid.

Resin Supports: The selection of the solid support is critical for efficient synthesis. For the synthesis of LDV-containing peptides, common choices include:

Wang Resin: Frequently used for peptides intended to have a carboxylic acid C-terminus. The peptide is attached via an acid-labile linker. nih.gov

2-Chlorotrityl Chloride Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions, which helps to preserve acid-sensitive protecting groups on the side chains if needed. nih.gov

Protecting Groups: A robust protecting group strategy is essential to prevent unwanted side reactions. The standard approach for SPPS of LDV uses the Fmoc (9-fluorenylmethoxycarbonyl) group for temporary protection of the α-amine of the amino acids. nih.gov Permanent protecting groups are used for reactive amino acid side chains. For LDV, this primarily concerns the β-carboxyl group of aspartic acid.

| Amino Acid | α-Amine Protecting Group | Side Chain Protecting Group | Rationale & Considerations |

| Leucine (B10760876) (Leu) | Fmoc | None | The isobutyl side chain is non-reactive and does not require protection. |

| Aspartic Acid (Asp) | Fmoc | Tert-butyl (OtBu) | Standard protection for the β-carboxyl group. However, it is highly susceptible to aspartimide formation. researcher.life |

| 3-methylpent-3-yl (Mpe) | A bulkier ester group that sterically hinders succinimide (B58015) ring formation, thus reducing the risk of aspartimide side reactions compared to OtBu. researcher.lifenih.gov | ||

| Valine (Val) | Fmoc | None | The isopropyl side chain is non-reactive and does not require protection. |

Strategies for Efficient Peptide Bond Formation and Aspartyl Side Chain Control

A significant challenge in the synthesis of peptides containing aspartic acid, such as LDV, is the formation of a stable five-membered succinimide ring, known as an aspartimide. researcher.lifenih.gov This side reaction is problematic as it is mass-neutral and the resulting α- and β-coupled peptide impurities are difficult to separate from the desired product. nih.govacs.org Aspartimide formation can occur under both acidic and basic conditions, but it is particularly prevalent during the basic conditions of Fmoc group removal with piperidine (B6355638). researcher.lifeacs.org

Several strategies have been developed to mitigate or eliminate this side reaction:

Modification of Deprotection Conditions: Changing the conditions for Fmoc removal can significantly suppress aspartimide formation. nih.gov

Adding an acidic modifier like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can reduce the side reaction. nih.govacs.orgsci-hub.se

Using a weaker base, such as piperazine, for Fmoc removal is also effective at suppressing aspartimide formation, though it may not eliminate it. nih.gov

Advanced Side-Chain Protection: Increasing the steric bulk of the Asp side chain protecting group is a key strategy to physically block the cyclization reaction. nih.gov Research has shown that protecting groups like 3-methylpent-3-yl (Mpe) offer a significant improvement over the standard tert-butyl (OtBu) group in preventing aspartimide formation. researcher.lifenih.gov

Backbone Protection: A highly effective method involves the temporary protection of the amide nitrogen of the amino acid following the aspartic acid residue. acs.org

Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) can be installed on the backbone nitrogen. acs.org This modification prevents the amide nitrogen from attacking the side-chain ester to form the aspartimide ring. These protecting groups are removed during the final TFA cleavage step. acs.org

| Strategy | Description | Advantage | Disadvantage |

| Modified Deprotection | Addition of HOBt or use of a weaker base (piperazine) during Fmoc removal. nih.govacs.org | Simple to implement with standard reagents. | Reduces but does not eliminate aspartimide formation. nih.gov HOBt is explosive in its anhydrous state. nih.gov |

| Bulky Side-Chain PGs | Using sterically hindering protecting groups like OMpe instead of OtBu for the Asp side chain. researcher.lifenih.gov | Significantly reduces aspartimide formation by steric hindrance. researcher.life | May require specialized, more expensive building blocks. |

| Backbone Protection | Incorporating a protecting group (e.g., Dmb, Hmb) on the amide nitrogen of the residue C-terminal to Asp. acs.org | Can completely prevent aspartimide formation during synthesis. nih.gov | Coupling to the protected amino acid can be difficult and may require specialized dipeptide building blocks. acs.org |

Solution-Phase Synthetic Approaches for LDV and its Derivatives

While SPPS is dominant, solution-phase peptide synthesis remains a viable, albeit more classical, approach. This method involves carrying out all reactions in a homogeneous solution. After each step of deprotection or coupling, the resulting peptide must be isolated and purified, typically through extraction or crystallization, before proceeding to the next step.

The general workflow involves protecting the C-terminus of one amino acid and the N-terminus of another, activating the carboxyl group of the N-protected amino acid, and then allowing them to react to form a peptide bond. Common coupling reagents used in solution-phase synthesis include carbodiimides like DCC (dicyclohexylcarbodiimide) often with additives like HOBt, or uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). unibo.itgoogle.com Although effective, this method is labor-intensive and less suited for automation compared to SPPS, making it less common for the routine synthesis of a simple tripeptide like LDV.

Synthesis of Poly(LDV) and Oligo(LDV) Macromolecules

The synthesis of macromolecules composed of repeating LDV units provides materials for applications such as targeted drug delivery.

Oligo(LDV): Short polymers, or oligomers, consisting of 2 to 6 repeating Leucyl-aspartyl-valine units have been successfully synthesized. nih.gov The primary method for creating these defined-length macromolecules is Solid-Phase Peptide Synthesis (SPPS), following the same principles as the synthesis of the single tripeptide but with repeated cycles of coupling the three amino acids in sequence. nih.gov

Poly(LDV): For the creation of high molecular weight polymers with a random sequence of the constituent amino acids, a different approach is used. Poly(L,D,V) has been synthesized via the random copolymerization of the N-carboxyanhydrides (NCAs) of leucine, β-benzyl-aspartic acid, and valine. nih.govsigmaaldrich.com The ring-opening polymerization of NCAs is a standard and efficient method for producing high molecular weight poly(amino acids). sigmaaldrich.comnih.govmdpi.com This process is typically initiated by an amine, and the benzyl (B1604629) group on the aspartic acid side chain is removed post-polymerization to yield the final polymer. nih.gov

Rational Design and Synthesis of LDV Analogues with Modified Backbones or Side Chains

To improve properties such as stability, selectivity, and bioavailability, numerous LDV analogues have been designed and synthesized. acs.org A primary strategy involves introducing conformational constraints to lock the peptide into its bioactive shape.

Backbone Cyclization: This is a powerful tool for creating structurally defined and more stable peptidomimetics. acs.org

N- to C-terminal Cyclization: Linear LDV-containing peptides synthesized via SPPS can be cyclized head-to-tail in solution after cleavage from the resin. nih.gov This often involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid.

Bridge-based Backbone Cyclization: A more advanced method involves forming a ring that includes the amide bond nitrogen atoms within the peptide backbone. acs.org This is achieved by incorporating specially designed N-alkylated, functionalized amino acids into the sequence, which serve as anchor points for creating the cyclic bridge. acs.org This technique has been shown to produce analogues with improved metabolic stability compared to their linear counterparts. acs.org

Peptidomimetics: Non-peptide scaffolds can be designed to mimic the essential structural features of the LDV sequence. Researchers have synthesized analogues based on a 3,4-dehydro-β-proline core, which acts as a rigid scaffold to position the necessary pharmacophoric elements (a carboxylate group and a lipophilic chain) in a spatially defined manner that mimics the bioactive conformation of LDV. nih.govacs.org

Stereochemical Variations and D-Amino Acid Incorporations

The stereochemistry of the amino acid residues is a critical determinant of a peptide's three-dimensional structure and its biological activity.

Incorporating a D-amino acid in place of its natural L-enantiomer is a subtle yet powerful modification used to fine-tune the conformation of a peptide. sci-hub.se This single inversion of stereochemistry can induce specific turn structures in the peptide backbone. For example, an L,D-dipeptide segment within a cyclic peptide is likely to promote the formation of a βII turn. sci-hub.se This strategy is used to stabilize a desired conformation that may lead to higher receptor affinity or specificity. The interaction of LDV mimetics with their target receptors has been shown to be highly dependent on the stereochemistry of the core scaffold, with different enantiomers displaying significantly different binding affinities. nih.govacs.org This highlights the importance of precise stereochemical control in the design and synthesis of potent LDV analogues. researchgate.net

Incorporation of Conformationally Constrained or Non-Canonical Amino Acids

The synthesis of analogues of this compound (LDV) often involves the strategic incorporation of conformationally constrained or non-canonical amino acids (ncAAs). This approach is a cornerstone of peptidomimetic design, aiming to develop molecules with enhanced potency, greater resistance to proteolytic degradation, and improved selectivity. upc.edu By restricting the peptide's conformational freedom, these analogues can be locked into a bioactive conformation, which is the specific three-dimensional shape required for interacting with a biological target. upc.eduresearchgate.net

The introduction of ncAAs into a peptide sequence can be achieved through various methods. One common strategy relies on harnessing the cell's protein synthesis machinery, which has been engineered to incorporate ncAAs. nih.gov This can involve the use of auxotrophic host strains where an ncAA replaces its canonical counterpart, or the development of orthogonal aminoacyl-tRNA synthetases that specifically charge a suppressor tRNA with the desired ncAA. researchgate.net Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), provides a more direct and versatile route, allowing for the precise placement of a wide variety of modified amino acids within the peptide chain. researchgate.net

Constraints can be introduced into the amino acid structure in several ways. Modifications to the peptide backbone, such as the introduction of a Cα-Cβ double bond in dehydroalanine, can rigidify the local structure. upc.edu Alternatively, side-chain modifications can block specific conformations. Proline is a natural example of a conformationally constrained amino acid due to its cyclic side chain, which restricts the backbone's Φ (phi) dihedral angle. upc.edu Inspired by this, a range of synthetic constrained amino acids have been developed to fine-tune peptide structure and function. upc.edu While specific examples of LDV analogues featuring ncAAs are not extensively detailed in available literature, the principles are widely applied in peptide chemistry. For instance, studies on the tripeptide l-prolyl-l-leucyl-glycinamide (PLG) have explored the replacement of the leucyl residue with other amino acids like l-valine (B1682139) and the incorporation of lipophilic moieties to enhance binding to target receptors. researchgate.net

Table 1: Examples of Non-Canonical and Conformationally Constrained Amino Acid Strategies

| Type of Constraint/Modification | Example Amino Acid/Structure | Rationale for Incorporation | Potential Impact on Peptide |

|---|---|---|---|

| Backbone Constraint | Proline | Cyclic side chain restricts Φ angle to ~-60° upc.edu | Induces turns in the peptide backbone, reduces conformational flexibility. |

| Backbone Constraint | Dehydroalanine | Cα-Cβ double bond upc.edu | Creates a planar, rigid local structure. |

| Side-Chain Constraint | β-substituted amino acids (e.g., Valine, Isoleucine) | Steric hindrance from the β-substituent upc.edu | Limits the available conformational space of the side chain. |

| Side-Chain Constraint | 4-Substituted Prolines | Substitution on the proline ring google.co.bw | Further restricts backbone and side-chain conformation to favor specific shapes. |

| Non-Canonical Functionality | Amino acids with keto, alkynyl, or azide (B81097) groups encyclopedia.pub | Introduction of chemically reactive handles | Allows for site-specific modification, labeling, or cyclization. |

Chemical Functionalization Strategies for Ligand Conjugation (e.g., polymer conjugation, surface modification)

Chemical functionalization of the this compound sequence is a key strategy for conjugating it to various ligands, including polymers and surfaces, to create advanced biomaterials and therapeutic systems. These strategies often leverage the inherent functional groups of the amino acid residues or introduce new reactive handles for site-specific modification. researchgate.net

Polymer Conjugation

The covalent attachment of this compound to polymers can enhance the therapeutic potential of the peptide or the polymer-drug conjugate. One notable application is the development of targeted drug delivery systems. For instance, oligo(LDV) has been synthesized using solid-phase methods and conjugated to the anticancer drug doxorubicin (B1662922) (Dox) to create oligo(LDV)-Dox. nih.gov Similarly, a random copolymer, poly(L,D,V), was synthesized via the copolymerization of N-carboxyanhydrides of leucine, β-benzyl-aspartic acid, and valine, and subsequently conjugated to doxorubicin. nih.gov These conjugates are designed to specifically target cells that overexpress the α4β1 integrin, for which LDV is a ligand, thereby increasing the drug's efficacy against target cells while minimizing effects on normal cells. nih.gov

Another approach involves using cyclic LDV (cLDV) as a cross-linking agent in the formation of hydrogels. Polyethylene (B3416737) glycol (PEG) hydrogels have been cross-linked with fibronectin-derived peptides, including cLDV, to create materials that can influence cell behavior for applications like tissue engineering and adoptive cell therapy. nih.gov The general concept of conjugating therapeutic peptides to water-soluble polymers is well-established, with the goal of improving the pharmacokinetic properties of the peptide. google.com

Table 2: Examples of this compound Polymer Conjugates

| Conjugate Name | Polymer Type | Conjugation Strategy | Intended Application | Source |

|---|---|---|---|---|

| oligo(LDV)-Dox | Oligopeptide (LDV repeats) | Solid-phase synthesis of oligo(LDV) followed by chemical linkage to Doxorubicin. nih.gov | Targeted delivery of doxorubicin to integrin α4β1-expressing cancer cells. nih.gov | nih.gov |

| poly(L,D,V)-Dox | Random copolymer of Leucine, Aspartic Acid, Valine | Copolymerization of N-carboxyanhydrides followed by chemical linkage to Doxorubicin. nih.gov | Targeted delivery of doxorubicin to integrin α4β1-expressing cancer cells. nih.gov | nih.gov |

| cLDV-PEG Hydrogel | Polyethylene Glycol (PEG) | cLDV used as a peptide cross-linker during hydrogel synthesis. nih.gov | Substrate for T-cell activation and proliferation in adoptive cell therapy. nih.gov | nih.gov |

Surface Modification

Modifying surfaces with this compound or its constituent amino acids is a powerful technique for creating bioactive and biocompatible materials. This surface functionalization can guide cell adhesion, proliferation, and differentiation.

A prominent example is the development of nanostructured hydrogels for T-cell activation. In this system, polyethylene glycol hydrogels were decorated with a quasi-hexagonal array of gold nanoparticles (AuNPs) that were functionalized with cyclic Leu-Asp-Val (cLDV). nih.gov These cLDV-functionalized hydrogels demonstrated enhanced T-cell activation compared to non-functionalized surfaces, highlighting the role of the peptide in mediating specific cell-integrin interactions. nih.gov

Beyond nanoparticles, polymer surfaces are also a target for modification. The surface of polyimide, a material used in biomedical catheters, has been modified with amino acids including leucine and aspartic acid. nih.gov This modification, achieved through facile immersion steps, creates a more hydrophilic and biocompatible surface that reduces bacterial adhesion and surface friction. nih.gov Similarly, polydimethylsiloxane (B3030410) (PDMS) surfaces have been functionalized with leucine-conjugated self-assembled monolayers (SAMs). acs.org This approach was shown to provide an excellent environment for the cardiac differentiation of induced pluripotent stem cells, demonstrating that peptide-based surface modification can direct complex cellular processes. acs.org The decoration of selenium nanoparticles (SeNPs) with amino acids such as valine and aspartic acid has also been explored to enhance their anticancer efficacy. rsc.org

Table 3: Examples of Surface Modification with this compound or its Components

| Surface Material | Modifying Agent | Modification Method | Purpose of Modification | Source |

|---|---|---|---|---|

| Gold Nanoparticles on PEG Hydrogel | Cyclic Leu-Asp-Val (cLDV) | Functionalization of AuNPs on the hydrogel surface. nih.gov | To activate specific integrins for enhanced T-cell activation and proliferation. nih.gov | nih.gov |

| Polyimide | Leucine, Aspartic Acid | Facile immersion in waterborne reactions to form amide bonds. nih.gov | To create an antifouling and low-friction surface for biomedical catheters. nih.gov | nih.gov |

| Polydimethylsiloxane (PDMS) | Leucine-conjugated Self-Assembled Monolayer (Leu-SAM) | Oxygen plasma activation followed by reaction with synthesized Leu-SAM. acs.org | To improve adhesion, viability, and cardiac differentiation of stem cells. acs.org | acs.org |

| Selenium Nanoparticles (SeNPs) | Valine, Aspartic Acid | Decoration of SeNPs in a simple redox system. rsc.org | To improve biocompatibility and enhance anticancer activity. rsc.org | rsc.org |

Elucidation of Molecular Recognition and Binding Mechanisms of Leucyl Aspartyl Valine

Mechanistic Basis of LDV-Integrin Alpha(4)Beta(1) Interaction

The interaction between Leucyl-aspartyl-valine (LDV) and the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is a critical process in cell adhesion. nih.gov This receptor is expressed on most leukocytes and plays a fundamental role in their trafficking, activation, and survival. nih.govacs.org The natural ligands for α4β1 are fibronectin, which contains the LDV sequence in its connecting segment 1 (CS-1), and vascular cell adhesion molecule-1 (VCAM-1). nih.govfrontiersin.org The binding of LDV to α4β1 is a key step in the recruitment of leukocytes to sites of inflammation. frontiersin.org

Structural Determinants of LDV-Integrin Recognition and Binding

The recognition and binding of the this compound (LDV) motif by the integrin α4β1 are governed by specific structural features of both the peptide and the receptor. The tripeptide LDV serves as the minimal recognition sequence found within the CS-1 region of fibronectin. frontiersin.orgresearchgate.net The aspartic acid (Asp) residue within the LDV sequence is crucial for the interaction with the α4 integrin subunit. frontiersin.org

While a definitive crystal structure of the LDV-α4β1 complex is not yet available, computational modeling and studies with LDV-mimetic compounds have provided significant insights. acs.orgresearchgate.net These studies suggest that LDV and its analogs bind to the α4β1 active site in an extended conformation. researchgate.net The interaction is homologous and quite isosteric to the binding of the Ile-Asp-Ser (IDS) fragment from VCAM-1 to the same integrin. frontiersin.org The specificity of the interaction is highlighted by the finding that a conservative substitution of aspartic acid with glutamic acid (Leu-Glu-Val) results in an inactive peptide. researchgate.net

The binding process can induce conformational changes in the integrin, shifting it to an activated, high-affinity state. nih.govnih.gov This "inside-out" signaling can be triggered by intracellular events, leading to an extended conformation of the integrin that is more receptive to ligand binding. frontiersin.orgnih.gov

Quantitative Analysis of Binding Affinity and Specificity (e.g., K_d, K_i determinations)

The affinity of this compound (LDV) for the α4β1 integrin has been quantified using various biophysical techniques. The equilibrium dissociation constant (K_d) is a key measure of binding affinity, representing the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. biorxiv.org A lower K_d value indicates a higher binding affinity.

Studies have reported a K_d value of approximately 12 nM for the interaction between LDV and α4β1 integrin. rndsystems.com The affinity of α4β1 integrins can vary by up to three orders of magnitude depending on their activation state, which can be influenced by factors such as G protein-coupled receptor (GPCR) activation or the presence of manganese ions. nih.gov

The inhibition constant (K_i) is another important parameter, particularly for competitive ligands, indicating the concentration of an inhibitor required to reduce the binding of another ligand by 50%. ncs-conference.org For example, a synthetic α/β-hybrid peptide antagonist of α4β1 integrin, DS70, which incorporates an LDV-like motif, demonstrated a high affinity with an IC₅₀ value of 8.3 nM for the isolated integrin. nih.gov The IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

| Ligand | Receptor | Parameter | Value | Reference |

|---|---|---|---|---|

| LDV | α4β1 Integrin | K_d | ~ 12 nM | rndsystems.com |

| DS70 (antagonist) | α4β1 Integrin | IC50 | 8.3 nM | nih.gov |

| DS70 (antagonist) | α4β1 Integrin-expressing cells (adhesion to VCAM-1) | IC50 | 5.04 nM | nih.gov |

| DS70 (antagonist) | α4β1 Integrin-expressing cells (adhesion to FN) | IC50 | 4.3 nM | nih.gov |

Molecular Events Governing LDV-Mediated Cellular Internalization

The binding of this compound (LDV) to integrins on the cell surface can trigger the internalization of the receptor-ligand complex. researchgate.netmdpi.com This process, known as endocytosis, is a fundamental mechanism for regulating cell signaling, adhesion, and migration. nih.govnih.gov

Endocytic Pathways Induced by LDV-Integrin Engagement

Integrin internalization is a dynamic process that can occur through several endocytic pathways. nih.gov The best-studied route for integrin internalization is clathrin-mediated endocytosis (CME). nih.govnih.gov This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form vesicles containing the integrin cargo. nih.govnih.gov

Other endocytic mechanisms, such as caveolae-mediated endocytosis and macropinocytosis, can also be involved in integrin trafficking. nih.govnih.gov Caveolae are small, flask-shaped invaginations of the plasma membrane rich in cholesterol and sphingolipids, and their internalization is mediated by the protein caveolin. nih.gov Macropinocytosis involves the formation of large, irregular vesicles and is often induced by growth factors. nih.gov The specific pathway utilized for the internalization of the LDV-integrin complex can be cell-type and context-dependent. nih.gov Once internalized, integrins enter the endo/exocytic pathway and can be recycled back to the plasma membrane or targeted for degradation. nih.govsci-hub.se

Influence of Receptor Density and Cellular Context on Internalization Kinetics

The rate and extent of LDV-integrin internalization are influenced by several factors, including the density of integrin receptors on the cell surface and the specific cellular environment. nih.govmdpi.com Cells can express a wide range of α4-integrin sites, from approximately 2,000 to 100,000 per cell. nih.gov

Higher receptor density can facilitate integrin clustering upon ligand binding, which is often a prerequisite for efficient endocytosis. mdpi.com The spatial arrangement and density of immobilized integrin ligands on a surface have been shown to be critical factors influencing integrin clustering, focal adhesion formation, and subsequent cellular responses. mdpi.com A critical lateral spacing of about 60–70 nm between integrin ligands has been identified as important for these processes. mdpi.com

The cellular context, including the activation state of the cell and the presence of other signaling molecules, also plays a crucial role. For instance, the activation of G protein-coupled receptors (GPCRs) can rapidly and transiently increase α4-integrin affinity, which in turn can affect the kinetics of ligand binding and subsequent internalization. nih.govnih.gov The kinetics of internalization are also tied to the specific endocytic machinery available and active within a particular cell type. nih.gov

Comparative Analysis of Sequence-Specific Binding within the LDV Motif and Related Sequences (e.g., Val-Asp-Leu, Leu-Asn-Val)

The specificity of the interaction between integrins and their ligands is highly dependent on the amino acid sequence of the recognition motif. The this compound (LDV) sequence is a prime example of such a specific motif recognized by α4β1 integrin. frontiersin.orgmdpi.com

Comparative studies with related peptide sequences have shed light on the critical residues for this interaction. For instance, the conservative substitution of the central aspartic acid (Asp) with glutamic acid (Glu) in the sequence (Leu-Glu-Val) renders the peptide inactive in blocking cell spreading on fibronectin, underscoring the essential role of the aspartate residue. researchgate.net

Other sequences related to LDV have also been investigated. For example, rotaviruses, which are intestinal pathogens, express potential α4β1 ligand sequences like Leu-Asp-Val (LDV) and Leu-Asp-Ile in their outer capsid protein VP7. nih.gov However, studies have shown that a peptide containing the LDV sequence did not affect rotavirus recognition of α4 integrins, suggesting that other viral protein sequences are more critical for this particular virus-host interaction. nih.gov

Investigating the Biological Significance of Leucyl Aspartyl Valine in Cellular Processes

Role of LDV in Modulating Cell Adhesion to Extracellular Matrix Components

The LDV sequence is a fundamental recognition site for a subset of integrins, facilitating the attachment of cells to various components of the extracellular matrix. nih.gov This interaction is pivotal for maintaining tissue integrity and orchestrating cell movement during physiological and pathological processes.

The prototype for LDV-mediated cell adhesion is found within the type III connecting segment (IIICS) of fibronectin, a major glycoprotein (B1211001) of the ECM. nih.govresearchgate.net Specifically, the minimal sequence required for this cell adhesion activity has been identified as the tripeptide Leu-Asp-Val. researchgate.net The specificity of this interaction is highlighted by the fact that a conservative substitution, such as replacing the aspartic acid (D) with glutamic acid (E) to form a Leu-Glu-Val sequence, abrogates the adhesive activity. researchgate.netportlandpress.com

Integrins that recognize the LDV motif include α4β1, α4β7, and α9β1. nih.gov These integrins are expressed on various cell types, including lymphocytes, and their interaction with LDV-containing proteins is critical for immune cell trafficking and responses. nih.gov For instance, the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), on lymphocytes recognizes the LDV sequence in fibronectin, enabling their adhesion. nih.gov

Beyond fibronectin, other proteins contain LDV or related sequences that are also recognized by these integrins. Vascular Cell Adhesion Molecule-1 (VCAM-1), a protein expressed on endothelial cells, contains a sequence homologous to LDV that facilitates the binding of α4β1-expressing cells. portlandpress.comnih.gov This interaction is crucial for the recruitment of leukocytes to sites of inflammation. While the LDV motif is central, the surrounding amino acid sequences, often termed "synergy" sequences, can modulate the binding affinity and specificity. nih.gov

The binding of LDV to its integrin receptors is a dynamic process that can be regulated by the activation state of the integrin. nih.gov For example, lymphocytes with a "resting" form of the α4β1 integrin show significantly less adhesion to LDV peptides compared to cells with an "active" form of the receptor. nih.gov This activation-dependent recognition allows for precise control over cell adhesion in response to various cellular signals.

Table 1: Key Proteins and Peptides in LDV-Mediated Cell Adhesion

| Molecule | Role in Cell Adhesion | Interacting Integrin(s) |

|---|---|---|

| Fibronectin (CS1 region) | Primary ECM protein containing the LDV motif. nih.govresearchgate.net | α4β1, α4β7, α9β1 nih.gov |

| VCAM-1 | Endothelial protein with an LDV-homologous site. portlandpress.comnih.gov | α4β1 portlandpress.comnih.gov |

| LDV Peptide | Minimal sequence for binding and promoting cell adhesion. researchgate.net | α4β1 nih.gov |

| LEV Peptide | Inactive control peptide (substitution of Asp with Glu). researchgate.netportlandpress.com | Does not effectively bind. |

Impact of LDV-Integrin Interaction on Intracellular Signaling Transduction

The binding of the Leucyl-aspartyl-valine (LDV) motif to its cognate integrin receptors is not merely a physical tethering of the cell to the extracellular matrix; it initiates a cascade of intracellular signals, a process known as "outside-in" signaling. frontiersin.orgoncohemakey.com This signal transduction influences a wide array of cellular functions, including proliferation, survival, and migration. nih.govfrontiersin.org

Downstream Signaling Cascades Initiated by LDV-Integrin Binding

Upon LDV binding, integrins undergo a conformational change and cluster at the cell membrane, forming focal adhesions. oncohemakey.com This clustering recruits a multitude of signaling and adaptor proteins to the cytoplasmic tails of the integrin β subunits. oncohemakey.comnih.gov

A primary event in this cascade is the activation of Focal Adhesion Kinase (FAK) and Src family kinases . nih.govfrontiersin.org The formation of a FAK-Src complex is a central hub in integrin signaling. nih.gov This complex, in turn, phosphorylates and activates other downstream adaptor proteins such as paxillin and p130Cas . nih.gov

The activation of these initial signaling molecules triggers several major downstream pathways:

Rho GTPase Pathway: Integrin engagement regulates the activity of small GTPases like RhoA , Rac1 , and Cdc42 . nih.gov These molecules are master regulators of the actin cytoskeleton, influencing cell shape, adhesion dynamics, and migration. nih.gov For instance, Rac1 activation is often associated with the formation of nascent adhesions, while RhoA is crucial for the maturation of larger focal adhesions. nih.gov

MAPK/ERK Pathway: The FAK-Src complex can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade, which is a critical pathway for regulating gene expression related to cell proliferation and survival. nih.gov

PI3K/Akt Pathway: Another important pathway activated downstream of integrin engagement is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. frontiersin.org This pathway is a key regulator of cell survival by inhibiting apoptosis. mdpi.com

Integrin-Linked Kinase (ILK): ILK can be recruited to the cytoplasmic tails of β1 and β3 integrins, forming a scaffold that activates other proteins like PINCH and parvin. nih.gov This complex plays a significant role in regulating actin assembly and cell adhesion. nih.gov

Crosstalk with Other Cell Adhesion and Growth Factor Signaling Networks

Integrin signaling does not occur in isolation but is intricately connected with other signaling networks within the cell. This crosstalk allows for the integration of multiple extracellular cues to generate a coordinated cellular response.

Growth Factor Receptors: There is extensive crosstalk between integrins and receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov For example, integrin αvβ3 can regulate the phosphorylation of VEGFR-2. nih.gov This synergistic signaling can amplify downstream pathways like the MAPK/ERK cascade, promoting cell proliferation and survival. nih.gov

TGF-β Signaling: Integrins can modulate the activity of Transforming Growth Factor-β (TGF-β), a potent regulator of cell growth, differentiation, and invasion. nih.gov Certain integrins, such as αvβ5, αvβ6, and αvβ8, can activate latent TGF-β, thereby influencing its downstream effects. nih.gov

Other Adhesion Molecules: Integrins functionally interact with other cell adhesion molecules like cadherins. nih.gov This interplay is crucial for coordinating cell-cell and cell-matrix adhesions, which is essential for tissue organization and morphogenesis. embopress.org

Toll-like Receptors (TLRs): Emerging research indicates a crosstalk between integrins and TLRs, which are key receptors in the innate immune system. frontiersin.org This interplay can modulate the inflammatory responses triggered by TLR activation. frontiersin.org

Table 2: Key Signaling Molecules in LDV-Integrin Pathways

| Signaling Molecule | Role in Downstream Cascade | Crosstalking Pathways |

|---|---|---|

| FAK/Src | Central kinase complex activated upon integrin ligation. nih.gov | MAPK/ERK, PI3K/Akt nih.govfrontiersin.orgnih.gov |

| Rho GTPases (RhoA, Rac1) | Regulate actin cytoskeleton and cell migration. nih.gov | Growth Factor Receptor Signaling nih.gov |

| MAPK/ERK | Controls gene expression for proliferation and survival. nih.gov | Growth Factor Receptor Signaling nih.gov |

| PI3K/Akt | Promotes cell survival by inhibiting apoptosis. frontiersin.org | Growth Factor Receptor Signaling mdpi.com |

| TGF-β | Regulates cell growth, differentiation, and invasion. nih.gov | Integrin-mediated activation nih.gov |

Use of LDV as a Molecular Probe for Studying Integrin-Mediated Cellular Responses

The specific and high-affinity interaction between the this compound (LDV) sequence and α4β1 integrin has enabled the development of LDV-based molecular probes for investigating integrin function and dynamics. medchemexpress.comnih.gov These probes are invaluable tools for real-time analysis of integrin affinity, conformational changes, and their role in cellular responses.

A common strategy involves conjugating the LDV peptide to a fluorescent molecule, such as fluorescein (B123965) isothiocyanate (FITC), to create probes like LDV-FITC . medchemexpress.comtechscience.com This fluorescently labeled peptide binds to the α4β1 integrin with high affinity, with dissociation constants (Kd) in the nanomolar range. medchemexpress.com The binding affinity can be further increased in the presence of manganese ions (Mn2+), which allosterically activate integrins. researchgate.net

These fluorescent probes can be used in various applications:

Detecting Integrin Affinity States: By using LDV-FITC at concentrations below the Kd for the resting (low-affinity) state and above the Kd for the activated (high-affinity) state, researchers can monitor the transition between these states in real-time on live cells using techniques like flow cytometry. aai.org This allows for the study of "inside-out" signaling pathways that regulate integrin activation in response to stimuli such as chemokines. aai.org

Analyzing Conformational Changes: LDV-FITC can serve as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) assays to study the conformational changes of integrins. techscience.comaai.org By pairing it with an acceptor fluorophore, such as a lipophilic probe incorporated into the cell membrane, researchers can detect the "unbending" or extension of the integrin from a bent to an upright conformation upon activation. nih.govaai.org

Visualizing Integrin Localization: Fluorescently labeled LDV can be used in fluorescence microscopy to visualize the localization and clustering of α4β1 integrins on the cell surface during processes like cell adhesion and migration. techscience.com

Screening for Integrin Antagonists: LDV-based probes are utilized in competitive binding assays to screen for and characterize small molecule antagonists that target the α4β1 integrin. researchgate.net The displacement of the fluorescent probe by a test compound indicates its binding to the integrin. researchgate.net

The development of these LDV-based molecular probes has significantly advanced our understanding of how α4β1 integrin function is regulated and its role in mediating cellular responses. They provide a powerful means to dissect the molecular mechanisms of integrin activation and signaling in both normal physiology and disease.

Table 3: Applications of LDV-Based Molecular Probes

| Probe Type | Application | Principle | Key Findings |

|---|---|---|---|

| LDV-FITC | Real-time affinity measurement | Monitors changes in fluorescence upon binding to different integrin affinity states. aai.org | Allows quantification of integrin activation by physiological signals. researchgate.net |

| LDV-FITC (FRET Donor) | Detection of conformational unbending | Measures energy transfer to a membrane-bound acceptor to detect changes in integrin conformation. nih.govaai.org | Demonstrates that integrins undergo extension upon activation. techscience.com |

| Fluorescent LDV Peptides | Cellular imaging | Visualizes the distribution and clustering of α4β1 integrins on the cell surface. techscience.com | Shows integrin recruitment to sites of cell adhesion. nih.gov |

| LDV-based competitive assays | Drug screening | Measures the displacement of a labeled LDV probe by potential inhibitors. researchgate.net | Facilitates the discovery of allosteric and direct integrin antagonists. nih.gov |

Advanced Analytical and Biophysical Characterization of Leucyl Aspartyl Valine

Chromatographic and Electrophoretic Methods for Purity and Identity Assessment

Chromatographic and electrophoretic techniques are fundamental in determining the purity and confirming the identity of synthetic peptides like LDV. These methods separate the target peptide from impurities and by-products of the synthesis process.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. nih.gov In the case of LDV, RP-HPLC is used to assess its purity and to isolate it from reaction mixtures.

The retention time of LDV in an RP-HPLC system is influenced by the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govnih.gov The hydrophobicity of the constituent amino acids—Leucine (B10760876), Aspartic Acid, and Valine—determines its interaction with the stationary phase. innovareacademics.in

Table 1: Illustrative RP-HPLC Conditions for Peptide Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 3 µm, 110 Å, 100 x 3 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

This table presents a general set of conditions and specific retention times for LDV would be determined experimentally under these parameters. nih.gov

Researchers have employed HPLC to analyze and purify a variety of peptides, demonstrating its robustness. axionlabs.comgoums.ac.ir For instance, studies on amino acid content in biological samples often rely on HPLC with pre-column derivatization to enhance detection. innovareacademics.in

Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for both the separation and definitive identification of peptides. chumontreal.qc.canih.gov This technique is highly sensitive and specific, making it ideal for analyzing complex mixtures. nih.govnih.gov

After separation by HPLC, the peptide is introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptide ion (MS1). This is followed by fragmentation of the selected ion and analysis of the resulting fragment ions (MS2), which provides sequence information. chumontreal.qc.canih.gov For LDV, this allows for confirmation of its amino acid sequence and the detection of any modifications. LC-MS/MS is particularly useful for identifying and quantifying peptides in biological matrices. nih.govthermofisher.com

Table 2: Representative LC-MS/MS Parameters for Peptide Analysis

| Parameter | Condition |

|---|---|

| LC System | UFLC system |

| Column | Intrada Amino Acid, 3µm, 100 x 3 mm |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

These parameters are illustrative and would be optimized for the specific analysis of Leucyl-aspartyl-valine. lcms.cz

Mass Spectrometry-Based Characterization of LDV and its Complexes

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of peptides, providing precise molecular weight information and structural details. nih.gov

Both ESI-MS and MALDI-Time-of-Flight (TOF) MS are "soft" ionization techniques that allow for the analysis of intact biomolecules like peptides with minimal fragmentation.

Electrospray Ionization (ESI-MS) is well-suited for analyzing peptides directly from a liquid phase, making it compatible with HPLC. nih.govnih.gov It typically produces multiply charged ions, which can be advantageous for analyzing high-mass compounds on instruments with a limited m/z range. ESI-MS is highly sensitive and can be used to determine the precise molecular weight of LDV.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) involves co-crystallizing the analyte with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, which is then analyzed by a TOF mass analyzer. MALDI-TOF is known for its high throughput and tolerance to salts and buffers. It generally produces singly charged ions, simplifying spectral interpretation.

Tandem mass spectrometry (MS/MS) is crucial for confirming the amino acid sequence of a peptide and identifying any post-synthetic modifications. nih.govarizona.edu In an MS/MS experiment, the precursor ion corresponding to the peptide of interest is selected and fragmented. The resulting fragment ions are then mass-analyzed.

The fragmentation of a peptide typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. nih.gov This technique is also highly effective for identifying post-synthetic modifications, such as deamidation. nih.govnih.gov

Deamidation, the conversion of asparagine or glutamine to aspartic or glutamic acid, results in a mass increase of approximately 0.98 Da. nih.gov This small mass shift can be accurately detected by high-resolution mass spectrometry and confirmed by MS/MS analysis. nih.govacs.org The fragmentation pattern of the deamidated peptide will differ from the unmodified version, allowing for localization of the modification site.

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic techniques provide valuable insights into the secondary and tertiary structure of peptides in various environments.

Circular Dichroism (CD) spectroscopy is a widely used method for studying the secondary structure of peptides. nih.govspringernature.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum can be used to estimate the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils. springernature.com For a small peptide like LDV, CD can provide information about its conformational preferences in solution. thieme-connect.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. uab.catcollectionscanada.gc.caacs.org By analyzing various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to obtain detailed information about the conformation and dynamics of the peptide backbone and side chains. nih.gov

Other spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can also provide information about the vibrational modes of the peptide backbone and side chains, offering complementary data on its structure. researchgate.netmdpi.com

Computational Modeling and Molecular Dynamics Simulations

Prediction of LDV Conformations and Binding Poses

Predicting the three-dimensional structure (conformation) of the LDV peptide and its orientation (pose) within the receptor's binding pocket is fundamental to understanding its function. Computational methods, primarily molecular docking, are employed to forecast these binding events. nih.govplos.org

Molecular docking simulations treat both the ligand (LDV) and the receptor (e.g., integrin α4β1) as three-dimensional objects. The process computationally places the flexible peptide into the receptor's binding site in numerous possible orientations and conformations. nih.gov Each generated pose is assigned a score based on a calculated binding energy, which estimates the strength of the interaction. nih.gov The pose with the most favorable energy score is predicted as the most likely binding mode. These energy calculations often consider forces such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

The accuracy of these predictions can be benchmarked by comparing the computationally predicted pose to an experimentally determined crystal structure of the complex. A common metric for this comparison is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the predicted and experimental ligand poses. d-nb.info While low RMSD values indicate a good geometric match, it is also crucial to assess whether the model correctly identifies the key molecular interactions that stabilize the complex. mlsb.io

Molecular modeling has proven to be a valuable tool in the development of new molecules based on the LDV sequence. For instance, it has been used to support the design of cyclic peptidomimetics that incorporate the LDV motif, aiming to create compounds with specific activities at the α4β1 integrin. nih.gov First-principles calculations based on density functional theory (DFT) can also be used to provide a deeper understanding of the electronic structure and covalent bonding that may occur between the amino acid residues and the receptor. mdpi.com

| Computational Method | Principle | Key Output | Reference |

|---|---|---|---|

| Molecular Docking | Fits a ligand into a receptor's binding site by sampling multiple conformations and orientations. Poses are ranked using a scoring function that estimates binding energy. | Predicted binding pose (geometry), binding affinity score. | nih.govd-nb.info |

| Homology Modeling | Constructs a 3D model of a protein (receptor) based on the known structure of a related homologous protein. This model can then be used for docking studies. | 3D protein structure for which no experimental structure exists. | nih.gov |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of molecules to understand bonding and reactivity at a fundamental level. | Electron density, bond characteristics, adsorption energies. | mdpi.com |

Simulation of LDV-Receptor Complex Dynamics

While docking predicts a static binding pose, the LDV-receptor complex is a dynamic entity subject to constant motion. Molecular Dynamics (MD) simulations are a powerful computational technique used to study these movements over time at an atomic level. nih.govnih.gov An MD simulation calculates the net force on every atom in the system and uses the laws of motion to predict the atoms' positions and velocities over a series of very short time steps, generating a trajectory that reveals the complex's dynamic behavior. researchgate.net

MD simulations of a predicted LDV-receptor complex can provide several critical insights:

Stability of the Binding Pose: A primary application is to validate a docked pose. By simulating the complex for nanoseconds, researchers can observe whether the peptide remains stably bound in its initial predicted pose or if it shifts or dissociates. The stability is often quantified by monitoring the RMSD of the peptide and protein atoms over the course of the simulation. nih.govresearchgate.net

Conformational Flexibility: Simulations reveal the intrinsic flexibility of both the LDV peptide and the receptor. They can show how the protein's domains might move upon ligand binding or how the peptide itself adjusts its conformation within the binding pocket. nih.govnih.gov This is particularly relevant for integrins, where conformational changes are directly linked to their activation state. biorxiv.org

Calculation of Binding Free Energy: The trajectories generated by MD simulations can be post-processed to provide a more rigorous estimate of binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculate the free energy of binding by analyzing thousands of snapshots from the simulation. nih.govacs.org This provides a quantitative prediction of how tightly the ligand binds.

Identification of Key Interactions: MD allows for a detailed analysis of the non-covalent interactions (like hydrogen bonds and salt bridges) that hold the complex together. The simulation can track the formation and breakage of these bonds over time, highlighting the most persistent and critical interactions for stable binding. researchgate.net

Studies on similar integrin-ligand systems have used MD simulations to show how different parts of a ligand collaborate to maintain cell adhesion and how mechanical forces are transmitted through the protein-ligand interface. biorxiv.org

| Information from MD Simulation | Description | Significance | Reference |

|---|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average change in atomic coordinates from a reference structure over time. | Assesses the stability of the protein-ligand complex. A stable, low RMSD suggests a stable binding mode. | nih.govresearchgate.net |

| Conformational Changes | Analysis of how the structures of the peptide and receptor fluctuate and change during the simulation. | Reveals the dynamic nature of the binding event and can link structural changes to protein function (e.g., integrin activation). | nih.govbiorxiv.org |

| Binding Free Energy (e.g., MM-GBSA) | A calculation based on the MD trajectory to estimate the free energy change upon ligand binding. | Provides a quantitative prediction of binding affinity (Kd). | nih.govacs.org |

| Interaction Analysis | Tracking the occurrence and lifetime of specific interactions like hydrogen bonds between the ligand and receptor. | Identifies the key amino acid residues and forces responsible for stabilizing the complex. | researchgate.net |

Emerging Research Avenues and Future Perspectives for Leucyl Aspartyl Valine

Rational Design of High-Affinity LDV Mimetics and Antagonists

The therapeutic potential of targeting the LDV-α4β1 interaction has driven extensive research into the rational design of mimetics and antagonists with enhanced affinity, selectivity, and stability compared to the native peptide. frontiersin.orgresearchgate.net The primary goal is to develop molecules that can effectively block the pathological functions of α4β1 integrin, which is often overexpressed in conditions like autoimmune diseases and certain cancers. frontiersin.orgacs.org

A key strategy in this field is the development of peptidomimetics, which are small molecules designed to mimic the structure and function of the native LDV peptide but with improved pharmacological properties. researchgate.net Research has shown that modifying the N-terminus of the LDV sequence can significantly boost inhibitory capacity. nih.gov A notable example is the addition of a 4-[N′-(2-methylphenyl) ureido] phenyl acetyl (MPUPA) group, which has become a template for creating potent α4β1 antagonists. nih.gov One such derivative, BIO1211, which incorporates the MPUPA moiety with the LDV sequence, is a well-known and potent inhibitor used in research. nih.govresearchgate.net

Another successful approach involves cyclization of the peptide backbone. Cyclic peptides are more rigid and less susceptible to enzymatic degradation than their linear counterparts. This conformational constraint can lock the peptide into a bioactive conformation that binds more strongly to the target receptor. Researchers have synthesized backbone cyclic analogues of LDV-containing peptides, resulting in antagonists with high metabolic stability and improved pharmacokinetic profiles. acs.org

Effective ligand design generally requires incorporating a hydrogen bond acceptor, such as a carboxylate group, to coordinate with the metal ion in the integrin's β subunit, along with lipophilic groups that fit into the pockets that normally accommodate the leucine (B10760876) and valine side chains. frontiersin.org Computational methods, including molecular dynamics and ligand-receptor docking studies, are increasingly used to model these interactions and guide the design of novel inhibitors with optimized affinity and specificity. frontiersin.orgnih.gov

Table 1: Examples of Rationally Designed LDV-based Antagonists

| Compound Type | Design Strategy | Example | Key Feature | Reference |

|---|---|---|---|---|

| Peptidomimetic | N-terminal modification | BIO1211 (MPUPA-LDVP-OH) | Addition of MPUPA group to increase affinity | nih.gov |

| Cyclic Peptide | Backbone cyclization | Visabron c(4-4) | Increased metabolic stability and rigidity | acs.org |

| Graftable Mimetic | Chemical modification for surface attachment | B-c (phenylpropionic acid derivative) | Allows covalent coupling to biomaterials | nih.gov |

Development of LDV-Functionalized Biomaterials for Cell-Instructive Surfaces

The ability of the LDV sequence to mediate specific cell adhesion has made it a valuable tool for engineering bioactive biomaterials. nih.govmdpi.com By functionalizing the surfaces of otherwise inert materials with LDV peptides, researchers can create "cell-instructive" surfaces that guide cellular behavior, such as adhesion, proliferation, and differentiation. mdpi.comrsc.org This approach is central to advancements in tissue engineering, regenerative medicine, and medical device technology. kuleuven.be

LDV-functionalized hydrogels have been shown to support the adhesion and survival of fibroblasts, demonstrating their potential for wound healing applications. mdpi.comacs.org In one study, self-assembling peptides were designed to directly incorporate the LDV sequence. These peptides formed nanofibrillar hydrogels that not only promoted the growth of fibroblast cells but also accelerated in vitro wound closure by facilitating cell migration. acs.org Unlike the more commonly used Arginine-glycine-aspartic acid (RGD) motif, the LDV sequence's alternating hydrophobic-hydrophilic character allows for its direct integration into self-assembling peptide backbones. acs.org

The applications extend to creating specialized medical devices. For instance, a blood filtration membrane made of polyvinylidene fluoride (B91410) was functionalized with a graftable LDV peptidomimetic. nih.gov This modification resulted in a filter with an enhanced capacity to capture leukocytes, which express the α4β1 integrin, highlighting a potential application in leukapheresis. nih.gov Similarly, polyethylene (B3416737) glycol (PEG) hydrogels cross-linked with a cyclic LDV peptide have been used to study T-cell activation, demonstrating that integrin-mediated adhesion on these surfaces influences immune cell responses. nih.gov

These examples underscore a powerful strategy: by mimicking the extracellular matrix (ECM) through the presentation of specific adhesion motifs like LDV, biomaterials can be designed to elicit desired biological responses, promoting tissue integration and improving the performance of medical implants. mdpi.comkuleuven.be

Integration of LDV in Advanced Drug Delivery Platforms for Targeted Therapies

The specificity of the LDV-α4β1 interaction provides an ideal mechanism for targeted drug delivery. pacific.edumdpi.com Many cancer cells, such as those in certain melanomas and leukemias, overexpress α4β1 integrin, making it an attractive target for directing cytotoxic agents specifically to tumors while sparing healthy tissues. pacific.edunih.gov

Research has successfully demonstrated the use of LDV as a targeting ligand for delivering chemotherapy drugs. In one key study, the anticancer drug doxorubicin (B1662922) was conjugated to LDV oligomers (oligo(LDV)-Dox) and a random polymer of the three amino acids (poly(L,D,V)-Dox). pacific.edunih.gov These LDV-drug conjugates were shown to bind specifically to and be internalized by α4β1-expressing melanoma cells. nih.gov The resulting cytotoxicity was dependent on the level of integrin expression; cells with higher α4β1 levels were more susceptible to the drug conjugate. nih.gov In vivo animal studies confirmed these findings, showing that an oligo(LDV)-doxorubicin conjugate significantly inhibited tumor growth and extended lifespan compared to free doxorubicin. pacific.edu

The mechanism of uptake for these targeted systems is receptor-mediated endocytosis, a process that is temperature-dependent and can be inhibited by free LDV peptides in a competitive manner. pacific.edu Studies have explored how the number of repeating LDV units affects delivery, finding that while the LDV sequence is essential for targeting, simply increasing the number of repeats does not necessarily lead to a proportional increase in cytotoxicity. pacific.edunih.gov

This research validates the concept of using LDV as a molecular guide to ferry therapeutic payloads to specific cell populations. mdpi.com This approach is a cornerstone of modern nanomedicine, aiming to improve therapeutic efficacy and reduce the side effects associated with conventional chemotherapy. mdpi.com

Table 2: Research Findings on LDV in Targeted Drug Delivery

| Delivery System | Therapeutic Agent | Target Cells | Key Finding | Reference |

|---|---|---|---|---|

| Oligo(LDV) conjugate | Doxorubicin | A375 human melanoma cells | Specific, integrin-dependent cytotoxicity and tumor growth inhibition in vivo. | pacific.edu |

| Poly(L,D,V) conjugate | Doxorubicin | A375 human melanoma cells | Effective in vitro targeted delivery of Doxorubicin. | nih.gov |

| LDV-functionalized nanoparticles | General (conceptual) | α4β1-expressing cancer cells | LDV peptides can be used to guide nanoparticles to tumors. | mdpi.comresearchgate.net |

Exploration of LDV in Nanotechnology and Biosensing Applications

Beyond drug delivery, the LDV peptide is finding utility in the broader fields of nanotechnology and biosensing. researchgate.netulisboa.pt In nanotechnology, LDV is incorporated into various nanostructures to create materials that can interact with biological systems on a molecular level. ulisboa.pt This includes the functionalization of nanoparticles for theranostic applications, where a single agent can be used for both diagnosis and therapy. mdpi.com

In the realm of biosensing, the high-affinity and specific interaction between LDV and α4β1 integrin is exploited to detect and quantify the receptor's presence and activity. rndsystems.com A prominent tool in this area is a fluorescently labeled LDV peptide (LDV-FITC). rndsystems.comnih.gov This probe binds to α4β1 integrin and can be used in techniques like flow cytometry to measure the receptor's affinity state in real-time. rndsystems.comnih.gov For example, it has been used to demonstrate that VLA-4 is constitutively active on circulating chronic lymphocytic leukemia cells. nih.gov The fluorescence signal changes depending on whether the integrin is in a low- or high-affinity state, providing a dynamic readout of cellular activation. rndsystems.comnih.gov Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays also utilize fluorescent LDV derivatives to study integrin conformational changes. rndsystems.com

Systems Biology Approaches to Map LDV-Mediated Signaling Networks and Cellular Responses

Understanding the full biological impact of the LDV-α4β1 interaction requires a shift from studying isolated components to mapping the complex signaling networks they regulate. Systems biology, which integrates computational and experimental methods to analyze biological systems as a whole, offers powerful tools for this purpose. mdpi.com

Proteomics, a key component of systems biology, provides a large-scale view of protein expression and interactions. Recently, a machine-learning tool called LD Motif Finder (LDMF) was developed to perform a proteome-wide assessment of LD motifs. qnl.qa This computational approach analyzed the human proteome and identified numerous new proteins containing LD motifs, suggesting that this signaling module is more widespread than previously thought. qnl.qa The study found that LD motif proteins form a functionally cohesive group primarily involved in cell morphogenesis and adhesion, highlighting an intrinsic function encoded within the motif sequence. qnl.qa

By combining proteomic data, computational modeling, and functional assays, systems biology approaches can help construct comprehensive maps of the LDV-mediated signaling network. Such maps are crucial for understanding how this single peptide-receptor interaction can lead to diverse cellular outcomes and for identifying new nodes within the network that could be targeted for therapeutic intervention. peerj.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Leucyl-aspartyl-valine with high purity, and what analytical techniques are critical for verifying its structural integrity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Purification via reverse-phase HPLC is essential, with characterization using NMR (¹H/¹³C) and mass spectrometry (ESI-MS or MALDI-TOF). Ensure solvent compatibility (e.g., TFA for cleavage) and validate purity through chromatographic retention times and spectral data matching .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Use buffer systems (e.g., PBS at pH 7.4) and incubate the peptide at 37°C. Monitor degradation via time-course HPLC or LC-MS. Include controls (e.g., non-physiological pH) and quantify stability using kinetic models (e.g., first-order decay). Validate findings with triplicate runs and statistical analysis (e.g., ANOVA) .

Q. What are the best practices for integrating this compound into in vitro cell culture studies to evaluate bioactivity?

- Methodological Answer : Optimize dosing using dose-response curves (e.g., 0.1–100 µM) and select cell lines with relevant receptors (e.g., integrin-expressing lines). Pre-treat cells with serum-free media to minimize interference. Include negative controls (scrambled peptides) and measure outcomes (e.g., proliferation, apoptosis) via assays like MTT or flow cytometry. Normalize data to protein content or cell count .

Advanced Research Questions

Q. How can researchers systematically investigate the structure-function relationship of this compound using computational and experimental approaches?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with alanine-scanning mutagenesis. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Corrogate results with in vitro functional assays (e.g., cell adhesion inhibition) and apply statistical tools (e.g., Pearson correlation) to link structural motifs to activity .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different experimental models (e.g., in vitro vs. in vivo systems)?

- Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., peptide concentration, model species). Replicate conflicting studies under standardized conditions, controlling for batch-to-batch peptide variability. Use pharmacokinetic profiling (e.g., plasma half-life) in vivo to assess bioavailability. Address discrepancies through collaborative replication initiatives .

Q. What strategies are effective for elucidating the metabolic fate of this compound in complex biological systems?

- Methodological Answer : Employ isotopic labeling (e.g., ¹³C/¹⁵N) and track metabolites via LC-HRMS. Use tissue-specific sampling (e.g., liver, kidney) in animal models and compare with in vitro hepatocyte assays. Apply pathway analysis tools (e.g., MetaboAnalyst) to identify degradation products and map metabolic pathways. Validate findings with enzyme inhibition studies (e.g., protease inhibitors) .

Q. How should researchers design a robust study to evaluate the cross-species specificity of this compound’s interactions (e.g., human vs. murine receptors)?

- Methodological Answer : Perform comparative sequence alignment of target receptors across species. Use SPR or microscale thermophoresis (MST) to measure binding kinetics. Validate functional relevance using species-specific primary cells or transgenic models. Apply statistical rigor (e.g., Bonferroni correction) to account for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.